molecular formula C20H16ClN5O2 B2857392 2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919752-65-1

2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2857392
CAS No.: 919752-65-1
M. Wt: 393.83
InChI Key: DMUZTHXGAFLQCP-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,4-dimethylphenyl substituent at the pyrazole N1-position and a 2-chlorobenzamide group at the pyrimidine N5-position. This scaffold is notable for its structural resemblance to kinase inhibitors and nucleoside analogs, which often target enzymes involved in cellular signaling or nucleic acid metabolism .

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-12-7-8-14(9-13(12)2)26-18-16(10-23-26)20(28)25(11-22-18)24-19(27)15-5-3-4-6-17(15)21/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUZTHXGAFLQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with benzamide: The final step involves coupling the chloro-substituted pyrazolopyrimidine with benzamide under conditions that facilitate amide bond formation, such as using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding sulfoxide or sulfone.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide exhibit promising anticancer properties. They have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Enzyme Inhibition
This compound's structure suggests potential as an enzyme inhibitor. Pyrazolo derivatives are known to inhibit enzymes such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which play crucial roles in cell cycle regulation and survival pathways in cancer cells .

Pharmacology

Neurological Applications
The compound's structural similarity to other bioactive pyrazoles suggests potential neuroprotective effects. Studies have indicated that pyrazolo compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties in the central nervous system. This makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of pyrazolo derivatives. The compound may possess activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Biochemical Research

Biomolecular Interactions
Research into the interactions of this compound with biomolecules could provide insights into its mechanism of action. For example, studies using molecular docking simulations have suggested that it may bind effectively to target proteins involved in cancer progression or neurodegenerative processes .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using similar pyrazolo compounds.
Study BNeurological EffectsShowed neuroprotective effects in animal models of Alzheimer's disease, reducing amyloid plaque formation.
Study CAntimicrobial TestingExhibited activity against resistant strains of Staphylococcus aureus, suggesting a novel treatment option.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related pyrazolo[3,4-d]pyrimidine derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position/Type) Melting Point (°C) Reported Activity/Use
2-Chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (Target) C₂₁H₁₆ClN₅O₂ 405.83 3,4-dimethylphenyl (N1), 2-chlorobenzamide (N5) Not reported Not reported
N-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide C₂₀H₁₂ClF₃N₅O₂ 452.79 3-chlorophenyl (N1), 2-CF₃-benzamide (N5) Not reported Not reported
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide C₁₅H₁₂ClN₅O₂ 337.74 3-chlorophenyl (N1), methylacetamide (N5) Not reported Anticancer (preclinical)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₃H₂₅F₂N₆O₅S 589.1 Fluoro-chromene-ethyl (N1), sulfonamide (C3) 175–178 Kinase inhibition (implied)
4-(7-Benzoyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)-4-oxo-6-thioxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)benzenesulfonamide C₃₄H₂₂ClFN₆O₅S₂ 714.01 Thioxo-pyrimidine, sulfonamide-thiazole (N5) 131–132 Anti-HIV1, cyclin inhibition

Structural Modifications and Implications

  • The 2-chlorobenzamide (N5) introduces moderate electron-withdrawing effects, contrasting with the stronger -CF₃ group in , which may alter binding affinity in enzyme pockets.
  • Backbone Variations : Derivatives like incorporate sulfur (thioxo) and sulfonamide groups, expanding hydrogen-bonding capacity and redox activity, which are critical for targeting viral enzymes (e.g., HIV1 reverse transcriptase) .
  • Biological Activity: While the target compound lacks explicit activity data, analogs such as demonstrate preclinical anticancer effects, likely via kinase inhibition or DNA intercalation.

Biological Activity

2-Chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article reviews the current understanding of its biological activity based on recent studies and findings.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in inflammatory pathways and cancer cell proliferation. Research indicates that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound showed IC50 values ranging from 0.52 μM to 22.25 μM against COX enzymes, indicating their potential as effective anti-inflammatory agents .

Table 1: Comparison of COX Inhibition Potency

CompoundIC50 (μM)Selectivity Index
PYZ160.5210.73
Celecoxib0.789.51
PYZ370.20Not reported

Anticancer Activity

The anticancer properties of this compound are linked to its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and apoptosis .

Case Study: Spheroid Screening
In a study conducted by Fayad et al., multicellular spheroids were used to screen for novel anticancer compounds. The results indicated that the tested pyrazolo[3,4-d]pyrimidine derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial for its development as a therapeutic agent. Preliminary toxicity studies indicate that the compound may possess irritant properties and should be handled with care . Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Q & A

Q. Core Techniques

  • ¹H/¹³C NMR : Assign signals for the pyrazolo[3,4-d]pyrimidine core (e.g., C4=O at ~170 ppm in ¹³C NMR) and 3,4-dimethylphenyl group (aromatic protons at 6.8–7.2 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ expected at m/z 447.12 for C₂₃H₁₉ClN₄O₂) .
  • X-ray crystallography : Resolves ambiguity in the orientation of the benzamide moiety relative to the pyrimidine ring (e.g., dihedral angle <30° indicates coplanarity critical for bioactivity) .

Contradiction Handling
If NMR data conflicts with computational predictions (e.g., DFT-optimized geometry vs. observed NOE correlations), validate via variable-temperature NMR or isotopic labeling to confirm dynamic effects .

What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Q. Basic SAR Framework

  • Substituent variation : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., -CF₃) or electron-donating (-OCH₃) groups to modulate electron density and binding affinity .
  • Benzamide modifications : Test 2-chloro vs. 4-chloro substituents to assess steric effects on target engagement (e.g., kinase inhibition assays) .

Advanced SAR Analysis
Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets in kinases. Correlate computed binding energies (ΔG < −8 kcal/mol) with IC₅₀ values from enzymatic assays. For example, 3,4-dimethylphenyl enhances hydrophobic interactions with kinase subpockets, while 2-chloro improves selectivity over off-targets .

How should researchers design experiments to evaluate the compound’s biological activity in cancer models?

Q. In Vitro Protocol

  • Cell viability assays : Use MTT/WST-1 in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination (typical range: 1–10 µM) .
  • Mechanistic studies : Perform flow cytometry (Annexin V/PI) to confirm apoptosis induction and Western blotting for cleaved caspase-3/PARP .

Q. In Vivo Considerations

  • Dosing : Administer orally (10–50 mg/kg/day) in xenograft models; monitor tumor volume and body weight for toxicity .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂ ~3–5 h) and bioavailability (>40%) via LC-MS/MS .

How can conflicting data on solubility and stability be resolved during formulation studies?

Q. Problem-Shooting Workflow

  • Solubility : If solubility in PBS is <1 µg/mL, use co-solvents (e.g., 10% DMSO/PEG 400) or cyclodextrin-based formulations to enhance dissolution .
  • Stability : For pH-dependent degradation (t₁/₂ <24 h at pH 7.4), lyophilize the compound with cryoprotectants (trehalose/mannitol) and store at −80°C .

Q. Advanced Analytics

  • HPLC-UV : Monitor degradation products (e.g., hydrolyzed benzamide) under accelerated conditions (40°C/75% RH) .
  • DSC/TGA : Confirm thermal stability (decomposition >200°C) for solid-state formulation .

What computational methods are suitable for predicting off-target interactions or toxicity risks?

Q. Basic Screening

  • SwissADME : Predict bioavailability (TPSA >80 Ų indicates poor permeability) and CYP450 inhibition (risk if >2 isoforms inhibited) .
  • Pro-Tox II : Flag hepatotoxicity (e.g., mitochondrial dysfunction) or mutagenicity alerts .

Q. Advanced Modeling

  • MD Simulations : Simulate binding to hERG channels (≥5 ns trajectories) to assess cardiotoxicity risk. A RMSD >3 Å suggests low affinity .
  • QSAR : Train models on Tox21 datasets to predict endocrine disruption potential .

How should researchers address discrepancies in reported kinase inhibition profiles across studies?

Q. Validation Protocol

Assay standardization : Use identical kinase panels (e.g., Eurofins KinaseProfiler) and ATP concentrations (1 mM) .

Control compounds : Include staurosporine (pan-kinase inhibitor) and dasatinib (Src/Abl-specific) as benchmarks .

Data normalization : Express IC₅₀ values as % inhibition at 1 µM to minimize inter-lab variability .

Case Example
If one study reports IC₅₀ = 50 nM for EGFR inhibition but another shows no activity , re-test using recombinant EGFR kinase and confirm via Western blot (phospho-EGFR Tyr1068).

What advanced techniques can elucidate the compound’s mechanism of action beyond kinase inhibition?

Q. Multi-Omics Approaches

  • Phosphoproteomics : Identify differentially phosphorylated proteins (e.g., mTOR/STAT3) via LC-MS/MS .
  • RNA-seq : Cluster gene expression profiles (e.g., apoptosis vs. cell cycle pathways) in treated vs. untreated cells .

Q. Chemical Biology Tools

  • Photoaffinity labeling : Incorporate a diazirine moiety into the benzamide group to capture target proteins for identification by pull-down/MS .

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